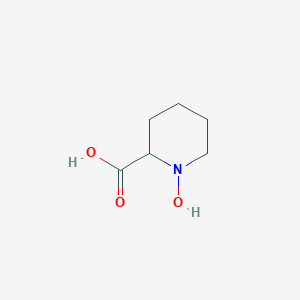

1-Hydroxypiperidine-2-carboxylic acid

Übersicht

Beschreibung

1-Hydroxypiperidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its significant role in various biochemical and pharmacological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehydes . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection/O-activation sequences .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. These methods are efficient and scalable, allowing for the production of large quantities of the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different hydroxylated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: It has shown potential in the treatment of diabetes mellitus type II due to its hypoglycemic effects.

Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-Hydroxypiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Hydroxypipecolic Acid: Another hydroxylated derivative of piperidine with similar biochemical properties.

Uniqueness: this compound stands out due to its specific inhibitory effects on hydroxylase enzymes and its potential therapeutic applications in metabolic disorders .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and mechanisms of action make it a valuable subject of scientific research and industrial development.

Biologische Aktivität

1-Hydroxypiperidine-2-carboxylic acid (1-HPCA) is a compound that has garnered attention for its significant biological activity across various fields, including pharmacology and plant biology. This article delves into the compound's mechanisms of action, its interactions with biological systems, and its potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and carboxylic functional groups, which contribute to its unique reactivity and biological properties. The compound's molecular formula is , and its structure allows it to participate in nucleophilic substitutions and electrophilic additions, influencing its interactions within biological systems.

The biological activity of 1-HPCA can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, potentially acting as an inhibitor or substrate. This interaction can modulate enzyme activity, leading to various biological effects.

- Neurotransmitter Modulation : Preliminary studies suggest that 1-HPCA may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Plant Resistance Induction : Research has shown that 1-HPCA can prime plants against pathogens by activating underlying signaling mechanisms without directly inducing pathogenesis-related genes. This priming effect enhances the plant's resistance to infections .

Pharmacological Potential

1-HPCA has demonstrated promise in several pharmacological contexts:

- Neurological Disorders : Due to its ability to modulate neurotransmitter activity, 1-HPCA is being investigated for potential therapeutic applications in neurology and psychiatry.

- Antimicrobial Activity : The compound has been explored for its ability to restore antibiotic efficacy against resistant bacteria, particularly in combination therapies .

Plant Biology

In the context of plant biology, 1-HPCA serves as a bioactive compound that enhances resistance against various pathogens:

- Induced Resistance : Studies indicate that treatment with 1-HPCA can lead to increased levels of resistance in plants such as Arabidopsis thaliana against bacterial, fungal, or viral infections. This is achieved through the activation of specific defense responses .

- Mechanism of Action : The compound primes the plant's immune system by enhancing the expression of defense-related genes and metabolites without expending significant energy resources .

Research Findings

Recent studies have provided valuable insights into the biological activity of 1-HPCA. Below are key findings summarized in tables for clarity.

Table 1: Summary of Pharmacological Studies on this compound

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Hydroxypiperidine | C5H11NO | Hydroxylated derivative of piperidine |

| N-Hydroxy-L-pipecolic acid | C6H11NO3 | Chiral center with L configuration |

| 5-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | Similar structure but different functional groups |

Case Studies

Recent case studies have highlighted the effectiveness of 1-HPCA in various applications:

- Case Study on Plant Pathogen Resistance : In a controlled study involving Arabidopsis thaliana, plants treated with 1-HPCA exhibited a marked increase in resistance to Pseudomonas syringae, demonstrating the compound's role in enhancing plant immunity through priming mechanisms .

- Pharmacological Exploration : A study assessing the impact of 1-HPCA on neurotransmitter levels showed promising results in animal models, suggesting potential therapeutic pathways for treating mood disorders.

Eigenschaften

IUPAC Name |

1-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWARTPIJFHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35285-20-2 | |

| Record name | NSC109552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.